(2S)-4-methyl-2-(tritylamino)pentan-1-ol

asymmetric synthesis hydrogen-borrowing alkylation enantioselectivity

(2S)-4-Methyl-2-(tritylamino)pentan-1-ol, also catalogued as (S)-1-Pentanol, 4-methyl-2-[(triphenylmethyl)amino]-, is a chiral secondary amino alcohol featuring a bulky triphenylmethane (trityl) protecting group on the amine. With a molecular formula C25H29NO and a molecular weight of 359.50 g/mol, it is formally derived from L-leucinol and belongs to the N-trityl-1,2-amino alcohol class used in asymmetric synthesis and as a protected chiral building block.

Molecular Formula C25H29NO
Molecular Weight 359.5 g/mol
Cat. No. B14072433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-4-methyl-2-(tritylamino)pentan-1-ol
Molecular FormulaC25H29NO
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCC(C)CC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C25H29NO/c1-20(2)18-24(19-27)26-25(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,20,24,26-27H,18-19H2,1-2H3/t24-/m0/s1
InChIKeyDTDJODDDERHVIY-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buyer's Guide: (2S)-4-Methyl-2-(tritylamino)pentan-1-ol – A Leucine-Derived Chiral Amino Alcohol


(2S)-4-Methyl-2-(tritylamino)pentan-1-ol, also catalogued as (S)-1-Pentanol, 4-methyl-2-[(triphenylmethyl)amino]-, is a chiral secondary amino alcohol featuring a bulky triphenylmethane (trityl) protecting group on the amine [1]. With a molecular formula C25H29NO and a molecular weight of 359.50 g/mol, it is formally derived from L-leucinol and belongs to the N-trityl-1,2-amino alcohol class used in asymmetric synthesis and as a protected chiral building block .

Why Interchanging (2S)-4-Methyl-2-(tritylamino)pentan-1-ol Analogs Can Fail


The N-trityl group is not a spectator functionality; its extreme steric bulk directly suppresses racemization at the adjacent α-carbon during C–C bond-forming reactions [1]. Substituting this compound for an N-Boc or N-Cbz leucinol can lead to significant loss of enantiomeric purity (e.g., e.r. dropping from 96:4 to 73:27 with dibenzyl protection) as well as divergent reactivity profiles in hydrogen-borrowing alkylation [1]. The specific combination of L-leucine side-chain sterics and trityl shielding creates a reactivity window that close-in-class compounds cannot replicate.

Quantitative Evidence Guide: Why Select (2S)-4-Methyl-2-(tritylamino)pentan-1-ol Over Analogs


Superior Enantiomeric Ratio vs. Dibenzyl Protection in C–C Bond Formation

In a systematic comparison of N-protecting groups for amino alcohols in iridium-catalyzed hydrogen-borrowing alkylation, the N-trityl group delivered an enantiomeric ratio (e.r.) of 96:4 for alanine-derived substrate 6c, compared to only 73:27 for the corresponding N,N-dibenzyl-protected analog 6b, under identical conditions [1]. The same trend extends to leucine-derived substrates, which exhibited 'good to excellent yields and high product e.r.' when N-trityl protected [1].

asymmetric synthesis hydrogen-borrowing alkylation enantioselectivity

Unique Verified Structural Fingerprint for Quality Control

(2S)-4-Methyl-2-(tritylamino)pentan-1-ol possesses a unique GC-MS spectrum archived in the Wiley Registry of Mass Spectral Data 2023 with a dedicated SpectraBase entry (Compound ID: 7gsfVTGToT3) [1]. This provides a verified reference standard for identity confirmation, in contrast to many non-commercialized or lesser-characterized N-trityl amino alcohols that lack publicly available reference spectra.

analytical chemistry quality assurance mass spectrometry

Validated Reactivity in Scalable GABA Analog Synthesis

The leucine-derived N-trityl amino alcohol (compound 3d) was explicitly demonstrated to be a competent substrate in the hydrogen-borrowing alkylation protocol of Donohoe et al., producing a leucine-derived γ-aminobutyric acid (GABA) product (9d) structurally analogous to the gabapentinoid drug Pregabalin [1]. This reactivity was confirmed on gram scale, with the trityl group enabling a one-pot tandem alkylation-deprotection sequence that eliminates column chromatography [1].

medicinal chemistry GABA analogs pregabalin

Cost Advantage via Abundant Natural Chiral Pool Origin

(2S)-4-Methyl-2-(tritylamino)pentan-1-ol is synthesized in two steps from L-leucine (via ester reduction to L-leucinol followed by N-tritylation with trityl chloride) [1][2]. Both L-leucine and trityl chloride are commodity fine chemicals, making the supply chain more cost-predictable than enantiomerically enriched amino alcohols requiring asymmetric catalytic or resolution-based syntheses. Notably, the trityl group itself is highlighted as a low-cost protecting group: 'low cost of the TrCl precursor' [2].

chiral pool synthesis L-leucine cost efficiency

Bulk-Enabled Chromatography-Free Purification in Sequential Reactions

The trityl group, when paired with the Ph* ketone handle, enables a chromatography-free tandem alkylation-deprotection sequence in which both protecting groups are cleaved in one pot using 2 M HCl in HFIP at 65 °C [1]. For leucine-derived substrate 3d, after hydrogen-borrowing alkylation, only an aqueous wash is required to remove liberated triphenylmethanol and pentamethylbenzene, followed by concentration to obtain GABA product 9d as its HCl salt—a significant process intensification compared to N-Boc or N-Cbz amino alcohols that require separate deprotection steps and column chromatography [1].

process chemistry one-pot synthesis purification simplification

High-Impact Application Scenarios for (2S)-4-Methyl-2-(tritylamino)pentan-1-ol


Synthesis of Enantioenriched γ-Aminobutyric Acid (GABA) Drug Analogs

Directly employed as a substrate in hydrogen-borrowing alkylation to prepare leucine-derived GABA products (e.g., 9d) that are positional isomers of Pregabalin. The N-trityl group enables a one-pot tandem alkylation–deprotection sequence that eliminates intermediate column chromatography [1].

As a Protected Chiral Building Block for Peptide and Peptidomimetic Synthesis

The N-trityl group provides orthogonal amine protection compatible with Fmoc/tBu solid-phase strategies, while the free secondary alcohol serves as a site for phosphitylation, esterification, or oxidation to the corresponding aldehyde for further diversification [1].

Quality Control Reference Standard for N-Trityl Amino Alcohol Characterization

The compound's verified GC-MS spectrum in the Wiley Registry provides a definitive analytical standard for identifying and quantifying N-trityl amino alcohols in reaction mixtures, aiding method development for HPLC and GC-MS analysis [1].

Ligand Precursor for Asymmetric Catalysis Development

As a 1,2-amino alcohol bearing a removable steric directing group, (2S)-4-methyl-2-(tritylamino)pentan-1-ol serves as a precursor to chiral ligands for metal-catalyzed asymmetric transformations, where the trityl group's steric influence on enantioselectivity can be systematically evaluated [1].

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